2-Hydroxypropane-1,2,3-tricarboxylic acid;piperazine;hydrate

Descripción general

Descripción

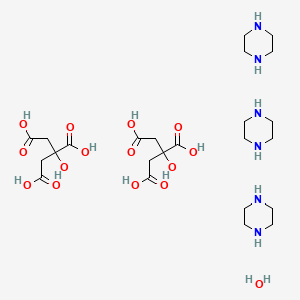

2-Hydroxypropane-1,2,3-tricarboxylic acid;piperazine;hydrate is a compound that combines citric acid (2-Hydroxypropane-1,2,3-tricarboxylic acid) with piperazine and water molecules. Citric acid is a naturally occurring weak organic acid found in citrus fruits, while piperazine is an organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. The hydrate form indicates the presence of water molecules in the compound’s crystalline structure.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxypropane-1,2,3-tricarboxylic acid can be achieved through the fermentation of carbohydrates using Aspergillus niger or other microorganisms. The process involves the conversion of sugars into citric acid under controlled conditions of pH, temperature, and nutrient availability .

Piperazine can be synthesized through the hydrogenation of pyrazine or by the reaction of ethylene dichloride with ammonia . The combination of citric acid and piperazine to form the desired compound can be achieved through a simple mixing process in an aqueous solution, followed by crystallization to obtain the hydrate form .

Industrial Production Methods

Industrial production of citric acid primarily involves the fermentation process using Aspergillus niger. The fermentation broth is then filtered, and citric acid is precipitated using calcium hydroxide to form calcium citrate, which is subsequently treated with sulfuric acid to release citric acid . Piperazine is produced industrially by the reaction of ethylene dichloride with ammonia, followed by purification steps .

Análisis De Reacciones Químicas

Esterification Reactions

Citric acid undergoes esterification with alcohols under acidic conditions, forming citrate esters. This reaction is critical in polymer synthesis and pharmaceutical formulations.

| Reagents/Conditions | Products Formed | Applications |

|---|---|---|

| Methanol + H₂SO₄ (catalyst) | Trimethyl citrate | Plasticizers, food additives |

| Ethanol + HCl | Triethyl citrate | Cosmetics, lubricants |

| Isoamyl alcohol | Triisoamyl citrate | Flavoring agents |

Key Findings :

-

Reaction efficiency depends on alcohol chain length and catalyst type.

-

Piperazine remains inert during esterification but may influence reaction kinetics by altering pH.

Chelation and Metal Complexation

Citric acid’s carboxyl and hydroxyl groups enable chelation of polyvalent metal ions, forming stable complexes. Piperazine may enhance solubility of these complexes.

Research Insights :

-

Metal-citrate complexes exhibit reduced toxicity compared to free metal ions.

Acid-Base Reactions

Piperazine acts as a weak base (pKb₁ = 4.19; pKb₂ = 8.67), reacting with citric acid (pKa₁ = 3.13; pKa₂ = 4.76; pKa₃ = 6.40) to form stable salts.

| Reaction Type | Conditions | Products |

|---|---|---|

| Neutralization | Aqueous, room temp | Piperazine citrate monohydrate |

| Proton transfer | pH 3–7 | Partially protonated species |

Mechanistic Notes :

-

Protonation occurs preferentially at piperazine’s secondary amines.

-

Hydrate stability increases in crystalline form due to hydrogen bonding .

Thermal Decomposition

Decomposition occurs above 175°C, yielding carbon dioxide and organic fragments.

| Temperature Range | Major Products | Byproducts |

|---|---|---|

| 175–200°C | CO₂, aconitic acid | Water (from hydrate) |

| >200°C | Acetone dicarboxylic acid | Piperazine derivatives |

Thermogravimetric Analysis (TGA) Data :

Hydrolysis and Hydration Dynamics

The hydrate form reversibly loses water under desiccation or heating.

| Condition | Effect | Reversibility |

|---|---|---|

| Heating to 78°C | Loss of crystalline water | Yes |

| High humidity (>80% RH) | Rehydration to monohydrate | Yes |

Kinetic Studies :

Biochemical Interactions

Piperazine citrate exhibits GABA receptor agonism, inducing flaccid paralysis in helminths. Citric acid modulates enzymatic activity in metabolic pathways.

| Biochemical Target | Effect Observed | Mechanism |

|---|---|---|

| Parasitic GABA receptors | Hyperpolarization of nerve cells | Piperazine binding |

| Acetyl-CoA carboxylase | Allosteric activation | Citrate-induced modulation |

Pharmacological Relevance :

Aplicaciones Científicas De Investigación

The structure of the compound consists of citric acid's tricarboxylic acid framework combined with a piperazine moiety. This structural combination enhances its biological activity compared to its individual components.

Chemistry

Chelating Agent : The compound acts as a chelating agent, binding metal ions and facilitating their removal or utilization in biochemical processes. This property is particularly useful in various chemical reactions where metal ions play a crucial role.

Buffering Agent : It serves as a buffer in chemical reactions, maintaining stable pH levels during experimental procedures.

Biology

Metabolic Studies : Research indicates that the compound influences metabolic pathways by modulating enzyme activity and metal ion availability in biological systems. This property makes it a candidate for further exploration in drug development.

Antioxidant Activity : The compound exhibits significant antioxidant properties due to its ability to chelate metal ions and scavenge free radicals. For example, studies have shown that administration of citric acid reduced markers of oxidative stress in diabetic rats.

Medicine

Pharmacological Applications : The combination of citric acid with piperazine enhances its pharmacological profile. Preliminary studies suggest potential applications in treating conditions such as anxiety and depression due to piperazine's known anxiolytic effects when combined with citric acid .

Antimicrobial Properties : The antimicrobial effects of the compound are well-documented. Citric acid disrupts microbial cell membranes and alters pH levels, inhibiting growth. For instance, research reported that citric acid effectively inhibited the growth of Escherichia coli and Staphylococcus aureus, showcasing its potential as a natural preservative.

Industry

Biodegradable Polymers : The compound is utilized in the production of biodegradable polymers, contributing to environmentally friendly materials.

Food Additive : It is also used as a food additive due to its preservative properties and ability to enhance flavor profiles.

Case Study 1: Antioxidant Activity in Diabetic Rats

A study investigated the effects of citric acid on oxidative stress in diabetic rats. Results indicated that treatment with citric acid significantly reduced oxidative stress markers compared to control groups, highlighting its potential therapeutic benefits in managing diabetes-related complications .

Case Study 2: Antimicrobial Efficacy

Research conducted on the antimicrobial properties of citric acid demonstrated its effectiveness against common pathogens like E. coli and S. aureus. The study found that citric acid inhibited microbial growth by disrupting cell membranes and altering environmental pH levels .

Mecanismo De Acción

The mechanism of action of 2-Hydroxypropane-1,2,3-tricarboxylic acid involves its role as a chelating agent, binding to metal ions and facilitating their removal or utilization in biochemical processes . Piperazine acts as an anthelmintic by inhibiting neuromuscular transmission in parasitic worms, leading to paralysis and expulsion from the host .

Comparación Con Compuestos Similares

Similar Compounds

Isocitric acid: Similar structure but differs in the position of the hydroxyl group.

Aconitic acid: An intermediate in the oxidation of citric acid.

Tricarballylic acid: Lacks the hydroxyl group present in citric acid.

Uniqueness

2-Hydroxypropane-1,2,3-tricarboxylic acid is unique due to its combination with piperazine, which imparts additional biological activity and potential therapeutic applications .

Actividad Biológica

2-Hydroxypropane-1,2,3-tricarboxylic acid, commonly known as citric acid , is a tricarboxylic acid that plays a crucial role in the Krebs cycle, serving as an intermediate in cellular metabolism. When combined with piperazine and water, it forms a hydrate that exhibits distinct biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

| Property | Value |

|---|---|

| IUPAC Name | 2-hydroxypropane-1,2,3-tricarboxylic acid; piperazine; hydrate |

| Molecular Formula | C6H8O7·C4H10N2·H2O |

| Molecular Weight | 192.13 g/mol (citric acid) + 86.15 g/mol (piperazine) |

| CAS Number | 77-92-9 (citric acid) |

| PubChem ID | 311 |

Biological Activity

The biological activity of citric acid and its derivatives has been extensively studied. The following sections detail the specific activities associated with the compound .

Antioxidant Activity

Citric acid exhibits significant antioxidant properties due to its ability to chelate metal ions and scavenge free radicals. Studies have demonstrated that citric acid can reduce oxidative stress in various biological systems:

- Mechanism : Citric acid binds to metal ions like iron and copper, preventing them from catalyzing the formation of reactive oxygen species (ROS).

- Case Study : In a study involving diabetic rats, administration of citric acid reduced markers of oxidative stress significantly compared to control groups .

Antimicrobial Properties

The antimicrobial effects of citric acid are well-documented, making it a useful compound in food preservation and pharmaceutical formulations:

- Mechanism : Citric acid disrupts microbial cell membranes and alters pH levels, inhibiting growth.

- Research Findings : A study reported that citric acid effectively inhibited the growth of Escherichia coli and Staphylococcus aureus, showcasing its potential as a natural preservative .

Pharmacological Applications

The combination of citric acid with piperazine enhances its pharmacological profile:

- Cocrystal Formation : The formation of cocrystals with piperazine can improve solubility and bioavailability of active pharmaceutical ingredients (APIs). Research indicates that such combinations can lead to increased stability and enhanced therapeutic effects .

- Therapeutic Use : Preliminary studies suggest potential applications in treating conditions such as anxiety and depression due to piperazine's known anxiolytic effects when combined with citric acid .

The mechanisms through which 2-hydroxypropane-1,2,3-tricarboxylic acid; piperazine; hydrate exerts its biological effects include:

- Metal Chelation : By binding metal ions, it reduces oxidative damage.

- Cell Membrane Disruption : It alters the integrity of microbial membranes.

- Synergistic Effects : The combination with piperazine may enhance pharmacokinetic properties.

Propiedades

IUPAC Name |

2-hydroxypropane-1,2,3-tricarboxylic acid;piperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H8O7.3C4H10N2/c2*7-3(8)1-6(13,5(11)12)2-4(9)10;3*1-2-6-4-3-5-1/h2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);3*5-6H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDDHUROHDHPVIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN1.C1CNCCN1.C1CNCCN1.C(C(=O)O)C(CC(=O)O)(C(=O)O)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H46N6O14 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

41372-10-5 (unspecified hydrate), 110-85-0 (Parent), 77-92-9 (Parent) | |

| Record name | Piperazine citrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000144296 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID40883334 | |

| Record name | Piperazine, 2-hydroxy-1,2,3-propanetricarboxylate (3:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40883334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

642.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144-29-6 | |

| Record name | Piperazine citrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000144296 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piperazine, 2-hydroxy-1,2,3-propanetricarboxylate (3:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Piperazine, 2-hydroxy-1,2,3-propanetricarboxylate (3:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40883334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PIPERAZINE CITRATE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RI85381D5G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.